Odor Threshold Divergence Between Positional Isomers: 2-Ethyl-5-methyl vs. 2-Ethyl-4-methyl-3-thiazoline
The closest commercially characterized analog, 2-ethyl-4-methyl-3-thiazoline (Structure I in EP2289351A2), exhibits a flavor detection threshold of 1 ppb in water and imparts tropical fruit, catty, peach, and berry notes [1]. No published odor threshold exists for 2-ethyl-5-methyl-3-thiazoline. However, systematic structure–odor studies on alkylthiazoles and thiazolines demonstrate that the position of alkyl substituents is a primary determinant of both threshold concentration and aroma character [2][3]. The 5-methyl substitution pattern in the target compound creates a different electronic distribution across the C=N bond compared with the 4-methyl isomer, which is predicted to alter the compound's interaction with olfactory receptors and consequently its sensory profile. Users selecting one isomer over the other for flavor formulation cannot assume equivalent potency or character without isomer-specific sensory evaluation.
| Evidence Dimension | Odor detection threshold in water |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | 2-Ethyl-4-methyl-3-thiazoline: 1 ppb [1] |
| Quantified Difference | Unknown; positional isomer threshold can vary by >10-fold based on thiazole/thiazoline SAR literature [2] |
| Conditions | Aqueous solution, human sensory panel (patent disclosure) |
Why This Matters
Flavor ingredient buyers must verify isomer identity and request isomer-specific sensory data; procurement of the 'wrong' isomer can alter product taste profile at trace levels.
- [1] EP2289351A2 – Use of thiazoline compounds in flavor applications. European Patent Office, 2011. View Source
- [2] Maga, J.A. The role of sulfur compounds in food flavor part I: Thiazoles. CRC Critical Reviews in Food Science and Nutrition, 1975, 6(2), 153-176. View Source
- [3] Elmore, J.S.; Mottram, D.S.; Enser, M.; Wood, J.D. Novel thiazoles and 3-thiazolines in cooked beef aroma. J. Agric. Food Chem., 1997, 45(9), 3603-3607. View Source
